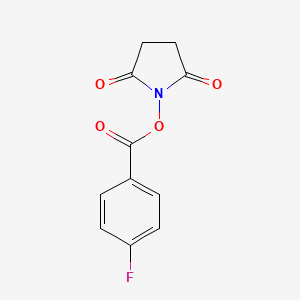

2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSQMISUDUUZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434200 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66134-67-6 | |

| Record name | Benzoic acid, 4-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66134-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-succinimidyl 4-fluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066134676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-SUCCINIMIDYL 4-FLUOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGN7SEN5K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization of 2,5 Dioxopyrrolidin 1 Yl 4 Fluorobenzoate

Advanced Synthetic Methodologies for 2,5-Dioxopyrrolidin-1-yl 4-Fluorobenzoate (B1226621)

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate, an N-hydroxysuccinimide (NHS) ester, is centered on the formation of an ester linkage between 4-fluorobenzoic acid and N-Hydroxysuccinimide. This process requires the activation of the carboxylic acid to facilitate nucleophilic attack by the hydroxyl group of NHS.

Carbodiimide-Mediated Coupling Strategies for Benzoic Acid Derivatives

Carbodiimides are among the most widely used coupling agents for the formation of amide and ester bonds. creative-proteomics.comthieme-connect.com They function as zero-length crosslinkers, meaning no part of their structure is incorporated into the final product. thermofisher.com The general mechanism involves the reaction of the carbodiimide with a carboxyl group to form a highly reactive O-acylisourea intermediate. creative-proteomics.comthermofisher.comorganic-chemistry.org This intermediate is then susceptible to nucleophilic attack by an amine to form an amide or, in this case, by N-Hydroxysuccinimide to form an activated ester. wikipedia.orgchemeurope.com

N,N'-Dicyclohexylcarbodiimide (DCC) is a potent dehydrating agent frequently employed in organic synthesis to couple amino acids and prepare esters. chemicalbook.comchemeurope.com In the synthesis of this compound, DCC activates the carboxyl group of 4-fluorobenzoic acid, forming an O-acylisourea intermediate. creative-peptides.comwikipedia.org This intermediate readily reacts with N-Hydroxysuccinimide (NHS) to yield the desired NHS ester. amerigoscientific.comguidechem.comchemicalbook.com

A significant byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is nearly insoluble in most common organic solvents. chemicalbook.comthieme-connect.com This property facilitates its removal from the reaction mixture by simple filtration, aiding in the purification of the final product. thieme-connect.com Due to its insolubility in water, DCC-mediated reactions are typically performed in anhydrous organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF). chemicalbook.comchemeurope.com The reaction conditions are generally mild, often proceeding at room temperature. creative-peptides.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, commonly known as EDC or EDAC, is a water-soluble carbodiimide that serves a similar function to DCC. wikipedia.orgyoutube.com It is typically handled as a hydrochloride salt (EDC-HCl). lifechempharma.comcommonorganicchemistry.com EDC activates carboxylic acids to form the same reactive O-acylisourea intermediate, which can then be coupled with NHS. thermofisher.comlifechempharma.com

The primary advantage of EDC over DCC is the nature of its byproduct. Upon reaction, EDC forms a water-soluble urea derivative, N-ethyl-N'-(3-dimethylaminopropyl)urea. wikipedia.org This byproduct can be easily separated from the desired product during an aqueous work-up, making EDC particularly suitable for reactions in aqueous or mixed-phase environments and for applications in bioconjugation where reactants are often in aqueous buffers. lifechempharma.comcommonorganicchemistry.com EDC is typically employed in a pH range of 4.0-6.0 for optimal activity. wikipedia.orgyoutube.com

| Feature | N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

|---|---|---|

| Solubility | Insoluble in water; soluble in many organic solvents (DCM, THF, DMF). chemeurope.com | Water-soluble (as HCl salt). wikipedia.org |

| Reaction Environment | Primarily used in non-aqueous organic synthesis. thermofisher.com | Versatile; used in both organic and aqueous environments. creative-proteomics.com |

| Byproduct | N,N'-Dicyclohexylurea (DCU). | N-ethyl-N'-(3-dimethylaminopropyl)urea. |

| Byproduct Removal | Insoluble in most organic solvents; removed by filtration. thieme-connect.com | Water-soluble; removed by aqueous work-up/extraction. wikipedia.org |

| Primary Applications | Peptide synthesis, organic synthesis, manufacturing of NHS esters. thermofisher.com | Bioconjugation, peptide synthesis, surface modification. lifechempharma.com |

While carbodiimides activate carboxyl groups, the resulting O-acylisourea intermediate is unstable, particularly in aqueous solutions, and susceptible to hydrolysis or rearrangement into an unreactive N-acylurea byproduct. thermofisher.comnih.gov To mitigate these issues and improve reaction efficiency, N-Hydroxysuccinimide (NHS) or its water-soluble analog, N-Hydroxysulfosuccinimide (Sulfo-NHS), are frequently included in the reaction mixture. thermofisher.comsemi.ac.cn

These additives function by reacting with the O-acylisourea intermediate to form a more stable, yet still highly reactive, NHS-ester intermediate. thermofisher.comresearchgate.net This two-step process, often performed in a single pot, "rescues" the activated carboxyl group from hydrolysis and side reactions. semi.ac.cn The resulting semi-stable NHS ester can then react more efficiently with the target nucleophile over a longer period. thermofisher.com This strategy is particularly effective in EDC-mediated couplings, where the presence of Sulfo-NHS can significantly enhance the yield of the desired conjugate by creating a more hydrolysis-resistant intermediate. semi.ac.cnnih.gov

Alternative and Emerging Synthetic Pathways for Activated Esters

While carbodiimide-based methods are prevalent, concerns over potential allergenicity and challenges in byproduct removal have spurred the development of alternative, carbodiimide-free approaches for synthesizing activated esters. researchgate.net

Several innovative methods have been developed that avoid the use of carbodiimides for the synthesis of NHS esters. These approaches often provide cleaner reactions and simpler purification protocols.

Triphenylphosphine and Iodine System : A method utilizing a combination of triphenylphosphine (PPh₃), iodine (I₂), and a base like triethylamine (Et₃N) has been shown to effectively generate NHS esters from carboxylic acids at room temperature. organic-chemistry.orgacs.org This approach avoids carbodiimide coupling agents and their associated urea byproducts entirely. The reaction is applicable to a broad range of substrates, including aromatic and aliphatic acids. organic-chemistry.orgacs.org

N,N'-Disuccinimidyl Carbonate (DSC) : This reagent provides a direct route to NHS esters from carboxylic acids. researchgate.netnih.gov DSC reacts with a carboxylic acid, often in the presence of a base, to form the NHS ester, releasing NHS and carbon dioxide as the only byproducts. researchgate.net This method is advantageous due to the clean reaction profile and the ease of removing the volatile and water-soluble byproducts. An improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate utilized DSC for the facile conversion of 4-fluorobenzoic acid to its NHS ester. nih.gov

Other Reagents : Other carbodiimide-free methods include the use of triphosgene as an acid activator, which allows for the preparation of various NHS esters at room temperature in good yields. researchgate.net Additionally, palladium-catalyzed carbonylation reactions have been developed, which involve the coupling of (het)aryl halides with N-hydroxysuccinimide under carbon monoxide pressure to yield the ester product. amerigoscientific.com

| Method | Key Reagents | Key Advantages |

|---|---|---|

| Phosphine/Iodine System | Triphenylphosphine (PPh₃), Iodine (I₂), Triethylamine (Et₃N). organic-chemistry.orgacs.org | Avoids carbodiimides and urea byproducts; proceeds at room temperature. acs.org |

| Succinimidyl Carbonate | N,N'-Disuccinimidyl Carbonate (DSC). nih.gov | Clean reaction with NHS and CO₂ as byproducts; simple work-up. researchgate.net |

| Triphosgene Activation | Triphosgene, Base. researchgate.net | Mild conditions, good yields, and operational simplicity. researchgate.net |

Oxidative Coupling Reactions in the Synthesis of this compound

Oxidative coupling reactions represent a key strategy in the synthesis of activated esters like this compound. These methods often involve the oxidation of an aldehyde to a carboxylic acid derivative, which is then activated for coupling with N-hydroxysuccinimide.

A notable example is a two-step synthesis of [¹⁸F]SFB that begins with the radiosynthesis of p-[¹⁸F]fluorobenzaldehyde ([¹⁸F]FBA). sahmri.org.au This intermediate is then subjected to an oxidative esterification. The reaction of [¹⁸F]FBA with a hypervalent iodine reagent, such as (diacetoxyiodo)benzene, in the presence of N-hydroxysuccinimide, leads to the formation of [¹⁸F]SFB. sahmri.org.au This process highlights the utility of oxidative coupling in forming the active ester directly from an aldehyde precursor. The use of hypervalent iodine reagents facilitates the conversion under mild conditions. researchgate.net

Applications of Triarylbismuth Reagents and Hypervalent Iodine Compounds in Activated Ester Synthesis

Both triarylbismuth reagents and hypervalent iodine compounds have emerged as effective tools in organic synthesis, particularly for the formation of amides and esters, including activated esters.

Triarylbismuth Reagents: These organometallic compounds are known for their stability, low toxicity, and high functional group tolerance. acs.org They can be used in copper-catalyzed arylation reactions. acs.org While direct catalysis of this compound synthesis by triarylbismuth reagents is not extensively documented, their general applicability in forming C-O bonds suggests potential for their use in activating carboxylic acids or in coupling reactions to form esters.

Hypervalent Iodine Compounds: These reagents are widely used as oxidants in a variety of organic transformations due to their benign environmental profile and unique reactivity. researchgate.net In the context of activated ester synthesis, hypervalent iodine(III) reagents like (diacetoxyiodo)benzene (PIDA) and iodylbenzene (IBX) can promote the oxidative coupling of aldehydes with N-hydroxysuccinimide to form N-hydroxysuccinimide esters. researchgate.net The proposed mechanism involves the nucleophilic addition of N-hydroxysuccinimide to the aldehyde, followed by oxidation of the resulting adduct by the hypervalent iodine compound. researchgate.net This methodology provides a direct route to activated esters from readily available aldehydes.

The versatility of these reagents makes them valuable for the synthesis of complex molecules, including the activated esters required for bioconjugation.

Radiosynthetic Routes for [¹⁸F]this compound ([¹⁸F]SFB)

The radiosynthesis of [¹⁸F]SFB is a cornerstone for the ¹⁸F-labeling of many biomolecules for PET imaging. Various methods have been developed to improve radiochemical yield, synthesis time, and suitability for automation.

Multi-Step Radiosynthesis from [¹⁸F]Fluoride Ion Precursors

The most established methods for [¹⁸F]SFB synthesis are multi-step procedures that typically start with the nucleophilic substitution of a suitable precursor with cyclotron-produced [¹⁸F]fluoride ion.

A common three-step, one-pot procedure begins with the [¹⁸F]fluorination of ethyl 4-(trimethylammonium triflate)benzoate to produce ethyl 4-[¹⁸F]fluorobenzoate. houstonmethodist.org This is followed by saponification of the ester and subsequent reaction with an activating agent to yield [¹⁸F]SFB. houstonmethodist.org This method has been automated on various synthesis modules and can provide decay-corrected radiochemical yields of up to 44%. houstonmethodist.orgresearchgate.net

Another well-established protocol involves the conversion of a 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate precursor to 4-[¹⁸F]fluorobenzaldehyde. nih.gov This is then oxidized to 4-[¹⁸F]fluorobenzoic acid, which is subsequently converted to [¹⁸F]SFB using N,N'-disuccinimidyl carbonate. nih.gov This process typically yields decay-corrected radiochemical yields of 30-35% within approximately 80 minutes. nih.gov

The table below summarizes findings from a study on a three-step, one-pot radiosynthesis of [¹⁸F]SFB.

| Parameter | Value |

| Precursor | Ethyl 4-(trimethylammonium triflate)benzoate |

| Radiochemical Yield (decay-corrected) | up to 44% (n=10) |

| Synthesis Time | < 60 minutes |

| Radiochemical Purity | > 95% |

| Application | Labeling of Avastin™ (Bevacizumab) |

| Data from Tang, G.; Zeng, Wenbin; Yu, Meixiang et al. houstonmethodist.org |

One-Step Radiosynthesis Approaches Utilizing Aryl Boronate Precursors

To simplify the synthesis and reduce the preparation time, one-step radiosynthesis methods have been developed. Among these, the use of aryl boronate precursors has shown significant promise.

This approach involves the copper-mediated radiofluorination of a pinacol (B44631) aryl boronate precursor. mdpi.com The reaction is typically carried out in the presence of a copper catalyst and a suitable base. This method offers a more direct route to [¹⁸F]SFB, avoiding the multi-step sequences of traditional methods. A study demonstrated that the Cu-mediated ¹⁸F-fluorination of a pinacol aryl boronate precursor resulted in a radiochemical conversion of 56 ± 3%. mdpi.com With solid-phase extraction (SPE) purification, [¹⁸F]SFB could be obtained with a non-decay-corrected radiochemical yield of 30% in about 35 minutes. mdpi.com

The following table details the results of a one-step radiosynthesis using an aryl boronate precursor.

| Parameter | Value |

| Precursor | Pinacol aryl boronate |

| Method | Cu-mediated ¹⁸F-fluorination |

| Radiochemical Conversion | 56 ± 3% (n=7) |

| Radiochemical Yield (non-decay-corrected, with SPE purification) | 30% |

| Synthesis Time | ≤ 35 minutes |

| Radiochemical Purity | > 99% |

| Molar Activity | 96–155 GBq/µmol |

| Data from Orlovskaya, V. V., et al. mdpi.com |

Cu-Mediated Radiofluorination Strategies for Enhanced Radiochemical Yields

Copper-mediated radiofluorination has become a powerful tool for the synthesis of ¹⁸F-labeled aromatic compounds, including [¹⁸F]SFB. This strategy can be applied to various precursors, such as arylstannanes and aryl boronates, offering high efficiency and functional group tolerance. nih.gov

One such strategy involves the radiofluorination of an N-succinimidyl 4-(tri-n-butylstannyl)benzoate precursor. nih.gov This one-step method, performed on an automated synthesis unit, circumvents the issue of volatile radioactive byproducts often encountered in multi-step syntheses. nih.gov Following HPLC purification, [¹⁸F]SFB was obtained in a yield of 42 ± 4% with a radiochemical purity greater than 99%. nih.govnih.gov The entire automated process, including purification and formulation for subsequent nanobody labeling, took 160 minutes. nih.gov

This approach simplifies the synthesis to a single step and enhances the yield compared to some earlier reports, making it suitable for implementation on a single synthesis module for both prosthetic group synthesis and bioconjugation. nih.gov

Radiofluorination of Diaryliodonium Salts for [¹⁸F]SFB Production

Diaryliodonium salts are highly reactive precursors for radiofluorination, allowing for the efficient synthesis of [¹⁸F]fluoroarenes under mild conditions.

The radiofluorination of a diaryliodonium salt precursor, specifically an aryl(2,4,6-trimethoxyphenyl)iodonium tosylate, has been utilized for the synthesis of [¹⁸F]SFB. mdpi.com The reaction is typically performed using a Kryptofix-mediated fluorination system (K₂₂₂/K₂CO₃) in a solvent like DMA at elevated temperatures. This method has been reported to yield a radiochemical yield of 20 ± 3% as determined by HPLC analysis of the crude reaction mixture. mdpi.com

While offering a direct labeling route, the purification of [¹⁸F]SFB from the reaction mixture can sometimes be challenging and may require HPLC. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which can confirm the elemental composition of the molecule.

For related N-succinimidyl esters, ESI-TOF (Time-of-Flight) mass spectrometry has been used to find the [M+H]⁺ ion, confirming the molecular weight with high precision. rsc.org For this compound (C₁₁H₈FNO₄), the expected exact mass can be calculated and compared with the experimental value to verify its identity. Fragmentation analysis can reveal characteristic losses, such as the loss of the N-hydroxysuccinimide moiety, further corroborating the proposed structure.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Compound | Formula | Ion Type | Calculated m/z |

| This compound | C₁₁H₈FNO₄ | [M+H]⁺ | 238.0510 |

| This compound | C₁₁H₈FNO₄ | [M+Na]⁺ | 260.0329 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected absorption bands include:

Carbonyl (C=O) Stretching: Strong absorption bands are expected for the two types of carbonyl groups. The imide carbonyls of the succinimide ring typically appear at a high frequency, while the ester carbonyl will also show a strong absorption. For a similar fluorobenzoate ester, a strong C=O stretch was observed around 1724-1730 cm⁻¹. bjournal.org

Carbon-Fluorine (C-F) Stretching: A strong band in the region of 1200-1300 cm⁻¹ is characteristic of the C-F bond in the fluorobenzoyl moiety. bjournal.org

Carbon-Oxygen (C-O) Stretching: The C-O stretching of the ester group will produce characteristic bands, typically in the 1100-1300 cm⁻¹ region. bjournal.org

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are indicative of the aromatic ring. bjournal.org

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | 1750 - 1735 |

| Imide Carbonyl | C=O Stretch | 1790 - 1700 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ester C-O | C-O Stretch | 1300 - 1100 |

| Aryl Fluoride | C-F Stretch | 1300 - 1200 |

Reactivity and Reaction Mechanisms of 2,5 Dioxopyrrolidin 1 Yl 4 Fluorobenzoate

Aminolysis Reactions with Primary Amines

The reaction of 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate (B1226621) with primary amines is a cornerstone of its application, particularly for labeling proteins and peptides. nih.govnih.gov This process, known as aminolysis, results in the formation of a robust amide linkage.

The formation of an amide bond from a 2,5-dioxopyrrolidin-1-yl ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of the deprotonated primary amino group on the electrophilic carbonyl carbon of the ester. nih.gov This step leads to the formation of a transient, high-energy tetrahedral intermediate. mst.edu

This intermediate is unstable and rapidly collapses. The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group due to its ability to stabilize the negative charge that develops upon its departure. The collapse of the intermediate results in the expulsion of the N-hydroxysuccinimide anion and the formation of the stable amide product. masterorganicchemistry.commst.edu A final proton transfer step neutralizes the resulting product. masterorganicchemistry.com

The kinetics of the aminolysis of N-hydroxysuccinimide esters have been studied in various media to understand and optimize conjugation reactions. The reaction rate is dependent on the nucleophilicity of the amine, steric factors, and the solvent system. mst.edu

In aqueous buffer systems, the reaction generally follows a rate expression that is first-order with respect to the free amine concentration. mst.edu However, in nonaqueous solvents like dioxane, the kinetics can be more complex, often exhibiting both first-order and second-order terms in relation to the amine concentration. mst.edumst.edu The second-order term suggests a general-base-catalyzed pathway where a second molecule of the amine facilitates proton removal in the rate-determining step. mst.edu

A study on the aminolysis of N-succinimidyl p-methoxybenzoate, a compound structurally similar to 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate, provides insight into the reaction kinetics. mst.edu

Table 1: Kinetic Data for Aminolysis of an N-Hydroxysuccinimide Ester Data adapted from studies on N-succinimidyl p-methoxybenzoate in aqueous buffer (20% dioxane).

| Amine | pKa | k₁ (M⁻¹s⁻¹) |

| Glycine Ethyl Ester | 7.60 | 3.5 |

| Morpholine | 8.36 | 21.9 |

| Triethanolamine | 7.76 | 0.057 |

| n-Butylamine | 10.6 | 751 |

Note: The rate constant k₁ corresponds to the uncatalyzed nucleophilic attack of the amine. mst.edu The data illustrates the strong correlation between amine basicity (pKa) and the nucleophilic rate constant, with more basic amines generally reacting faster. mst.edu

The efficiency of the aminolysis reaction is critically dependent on the pH of the reaction medium. lumiprobe.com This dependency arises from two main factors: the protonation state of the amine nucleophile and the stability of the ester against hydrolysis. nih.govjyi.org

For the aminolysis to occur, the primary amine must be in its unprotonated, nucleophilic state. nih.gov At low pH, primary amines are predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and halting the reaction. lumiprobe.comjyi.org As the pH increases above the pKa of the amine, the concentration of the deprotonated form (R-NH₂) increases, leading to a faster reaction rate. nih.gov

The choice of buffer is also crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are generally avoided as they can compete with the intended amine nucleophile, leading to unwanted side products. lumiprobe.com Phosphate or bicarbonate buffers are commonly used alternatives. lumiprobe.com

Competing Hydrolysis Pathways

In aqueous environments, 2,5-Dioxopyrrolidin-1-yl esters are susceptible to hydrolysis, a reaction that competes with the desired aminolysis and can significantly lower conjugation efficiency. nih.govnih.gov

Hydrolysis involves the nucleophilic attack of water or, more rapidly, hydroxide (B78521) ions on the ester's carbonyl carbon. bham.ac.uk Similar to aminolysis, this forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide. The final products of hydrolysis are the corresponding carboxylic acid (4-fluorobenzoic acid) and N-hydroxysuccinimide. rsc.org

This degradation pathway is a primary reason for the limited stability of activated esters in aqueous solutions and is a critical consideration in the design of labeling experiments. nih.govrsc.org The rate of hydrolysis is often significant under the slightly basic conditions required for efficient aminolysis. acs.org Studies have shown that the rate constant for hydrolysis can be orders of magnitude higher than that for aminolysis, especially when using low concentrations of the amine nucleophile. nih.govnih.gov

Several factors influence the rate of hydrolytic degradation of 2,5-Dioxopyrrolidin-1-yl esters. Understanding these factors is key to minimizing this competing reaction.

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. numberanalytics.com Performing reactions at lower temperatures can help to slow the rate of hydrolysis, but this will also slow the rate of aminolysis.

pH: The pH of the solution has a profound effect on the hydrolysis rate. The reaction is significantly faster under basic conditions compared to acidic or neutral conditions. bham.ac.uk This is because the hydroxide ion (OH⁻), which is more prevalent at higher pH, is a much stronger nucleophile than water. numberanalytics.com Studies on various esters show a direct correlation between increasing pH and an accelerated rate of hydrolysis. acs.org

Solvent Effects: While most bioconjugation reactions are performed in aqueous buffers, the choice of co-solvents can impact stability. Water-miscible organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often used to first dissolve the typically hydrophobic NHS ester before adding it to the aqueous reaction buffer. lumiprobe.com The ester is generally more stable in these anhydrous organic solvents. rsc.org

Table 2: Factors Influencing Ester Hydrolysis Rate

| Factor | Condition | Effect on Hydrolysis Rate | Rationale |

| pH | Increase (e.g., from 7 to 9) | Significant Increase | Higher concentration of the more potent OH⁻ nucleophile. bham.ac.uknumberanalytics.com |

| Temperature | Increase | Increase | Provides more kinetic energy for molecules to overcome the activation energy barrier. numberanalytics.com |

| Steric Hindrance | Bulky groups near the ester | Decrease | Hinders the approach of the nucleophile (water/hydroxide) to the carbonyl carbon. numberanalytics.comipl.org |

| Electronic Effects | Electron-withdrawing groups | Increase | Increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. numberanalytics.com |

The 4-fluoro substituent on the benzoate (B1203000) ring of this compound is an electron-withdrawing group, which increases the reactivity of the ester towards both aminolysis and hydrolysis compared to an unsubstituted benzoyl equivalent. numberanalytics.com

Strategies to Mitigate Hydrolysis During Conjugation Reactions

A primary challenge in the use of this compound and other NHS esters in aqueous environments is the competing reaction of hydrolysis. The ester is susceptible to cleavage by water, which yields 4-fluorobenzoic acid and N-hydroxysuccinimide, rendering the reagent inactive for conjugation. The rate of this hydrolysis is highly dependent on the reaction conditions. Efficient conjugation requires that the rate of aminolysis (reaction with the target amine) significantly exceeds the rate of hydrolysis. Several strategies can be employed to minimize hydrolysis and maximize conjugation efficiency.

pH Control: The pH of the reaction buffer is the most critical factor. NHS ester hydrolysis increases significantly with pH. Conjugation reactions are typically performed in a pH range of 7.2 to 8.5. A pH of around 8.3-8.5 is often considered optimal as it keeps the primary aliphatic amines on biomolecules in a deprotonated, nucleophilic state while limiting the rate of hydrolysis to a manageable level. Lowering the pH will slow hydrolysis but will also protonate the target amines, reducing their nucleophilicity and slowing the desired conjugation reaction.

Temperature Management: Lowering the reaction temperature can decrease the rate of hydrolysis. Reactions are often conducted at room temperature or 4°C. While lower temperatures slow both hydrolysis and aminolysis, the reduction in the hydrolysis rate is often more pronounced, thus favoring the conjugation reaction over a longer incubation period.

Reagent Concentration: The kinetics of the conjugation reaction are bimolecular, depending on the concentrations of both the NHS ester and the target amine. In contrast, hydrolysis is pseudo-first-order with respect to the NHS ester concentration. Therefore, performing the reaction with a higher concentration of the biomolecule can favor the desired aminolysis reaction over hydrolysis.

Solvent Choice: this compound is moisture-sensitive and should be dissolved in a dry, aprotic organic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) immediately before being added to the aqueous reaction buffer containing the biomolecule. This minimizes exposure to water prior to the start of the conjugation reaction.

Reaction Time: The reaction time should be optimized to allow for sufficient conjugation while minimizing the impact of hydrolysis. While some syntheses show tolerance to water, suggesting rapid reaction kinetics can outpace hydrolysis, prolonged reaction times in aqueous buffers will inevitably lead to loss of the active ester.

| Parameter | Strategy to Mitigate Hydrolysis | Rationale |

|---|---|---|

| pH | Maintain pH in the optimal range of 7.2 - 8.5. | Balances amine deprotonation (for reactivity) with the rate of hydrolysis, which increases significantly at higher pH. |

| Temperature | Conduct reactions at room temperature or 4°C. | Slows the rate of both aminolysis and hydrolysis, but can provide a larger window for the conjugation to occur before the ester is fully hydrolyzed. |

| Concentration | Use higher concentrations of the target biomolecule. | Favors the second-order aminolysis reaction over the pseudo-first-order hydrolysis reaction. |

| Solvent | Dissolve the NHS ester in a dry, aprotic solvent (e.g., DMF, CH₃CN) before adding to the aqueous buffer. | Minimizes premature hydrolysis of the reagent before it can react with the target biomolecule. |

Chemoselectivity Considerations in Complex Biological Environments

Chemoselectivity refers to the ability of a reagent to react with one specific functional group in the presence of other, different functional groups. In a complex biological environment, such as on the surface of a protein or in cell lysate, multiple nucleophilic functional groups exist. While this compound is primarily classified as an amine-reactive reagent, its high reactivity means it can potentially form bonds with other nucleophiles.

Reactivity towards Other Nucleophilic Functional Groups (e.g., Thiols, Hydroxyls)

Thiols (Sulfhydryls): The thiol group of cysteine residues is a potent nucleophile and can react with NHS esters. Studies involving the radiolabeled version, [¹⁸F]SFB, have shown it reacts rapidly with cysteine thiols. One study demonstrated that conjugation of [¹⁸F]SFB with the cysteine-containing tripeptide glutathione (B108866) at pH 8.4 resulted in a conjugation efficiency exceeding 99%. This indicates that SFB is highly reactive towards thiols. The product of this reaction is a thioester, which is generally more susceptible to hydrolysis than the stable amide bond formed with amines.

Hydroxyls: Aliphatic hydroxyl groups, such as those on serine and threonine residues, are generally less reactive towards NHS esters than primary amines, especially at the typical reaction pH of 7.2-8.5. Phenolic hydroxyl groups, like that on tyrosine, can also react. However, the resulting ester bonds are significantly less stable than amide bonds and are prone to hydrolysis, particularly at higher pH. While side reactions with hydroxyl groups are possible, they are generally not favored under optimized bioconjugation conditions designed for amine labeling.

Optimization of Reaction Conditions for Selective Bioconjugation

Achieving selective bioconjugation with this compound in a complex environment requires careful optimization of reaction parameters to favor the reaction with the intended target, typically a primary amine.

pH Optimization: As the key parameter, pH adjustment is crucial for selectivity. The pKa of most primary amines (e.g., the ε-amino group of lysine) is around 9-10.5, while the pKa of thiol groups in cysteines is typically around 8-9. Performing the reaction at a pH between 7.5 and 8.5 ensures that a significant fraction of the target amines are deprotonated and nucleophilic, while minimizing the competing hydrolysis reaction. This pH range also promotes thiol reactivity. Selectivity for amines over thiols with NHS esters is often difficult to achieve and typically relies on the higher abundance and accessibility of surface lysine (B10760008) residues compared to cysteine residues on many proteins.

Buffer Selection: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester. Non-nucleophilic buffers such as phosphate, borate, or HEPES are commonly used.

Reaction Stoichiometry and Time: Adjusting the molar ratio of SFB to the biomolecule can influence the extent of labeling. Using a controlled excess of the NHS ester can drive the reaction to completion, but a large excess may increase the likelihood of non-specific reactions. Reaction times are typically kept as short as possible to achieve the desired degree of labeling before significant hydrolysis or side reactions occur. For example, the conjugation of [¹⁸F]SFB with a monoclonal antibody fragment can achieve 40-60% yield in just 15-20 minutes.

The table below summarizes reaction conditions used in various studies for the conjugation of this compound (SFB) or its radiolabeled analogue ([¹⁸F]SFB) with different biomolecules.

| Biomolecule | pH | Buffer | Temperature | Time | Reference |

|---|---|---|---|---|---|

| Glutathione (GSH) | 8.4 | Phosphate buffer | Not specified | 30 min | |

| N-(2-aminoethyl)maleimide | 8.5 | Sodium Borate (Na₂B₄O₇) | 50°C | 20 min | |

| Avastin™ (Bevacizumab) | Not specified in detail, described as labeling of α-amino groups. | ||||

| Antibody F(ab')₂ fragment | Not specified | Not specified | 15-20 min | ||

| RGD Peptide | Conjugation step automated; specific conditions not detailed. |

Applications of 2,5 Dioxopyrrolidin 1 Yl 4 Fluorobenzoate in Chemical Biology and Medicinal Chemistry

Bioconjugation Strategies for Labeling Biomolecules

Bioconjugation, the process of chemically linking two molecules to form a single hybrid, is a fundamental technique in modern life sciences. 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate (B1226621) and related NHS esters are workhorse reagents in this field due to their efficient and specific reaction with primary amines under physiological or near-physiological pH conditions (typically pH 7.2-8.5). thermofisher.com This reaction is chemoselective, meaning it preferentially targets primary amines over other nucleophilic groups found in biomolecules, minimizing side reactions. The resulting amide bond is highly stable and effectively irreversible under physiological conditions, ensuring that the label remains attached to the biomolecule throughout subsequent experiments.

A primary application of 2,5-dioxopyrrolidin-1-yl 4-fluorobenzoate and other NHS esters is the covalent attachment of fluorescent dyes and other reporter molecules to proteins and peptides. amerigoscientific.comlumiprobe.com This labeling enables the detection and quantification of these biomolecules in a wide range of assays. The process involves the reaction of the NHS ester of the desired label with the primary amino groups on the protein or peptide. lumiprobe.com

Commonly used fluorescent dyes that are available as NHS esters include fluorescein (FAM), rhodamine (TAMRA), and cyanine dyes (e.g., Cy5). amerigoscientific.com The choice of dye depends on the specific application, including the desired excitation and emission wavelengths and the instrumentation available for detection.

| Reporter Molecule Class | Examples | Application |

| Fluorescent Dyes | 5(6)-FAM, 5(6)-TAMRA, Cy5 | Fluorescence microscopy, flow cytometry, immunoassays |

| Quenchers | Dabcyl, Dnp | FRET-based enzyme assays |

| Affinity Labels | Biotin | Purification, immobilization, and detection |

| Radioisotopes | Fluorine-18 (B77423) (as [¹⁸F]SFB) | Positron Emission Tomography (PET) imaging |

This table provides examples of reporter molecules that can be conjugated to proteins and peptides using NHS ester chemistry.

The labeling of proteins with [¹⁸F]SFB is a critical step in the development of PET imaging agents. researchgate.netnih.govnih.gov This allows for the in vivo tracking of the labeled protein, providing valuable information on its distribution, pharmacokinetics, and target engagement.

The covalent immobilization of proteins onto solid supports is essential for a variety of applications, including the development of biosensors, affinity chromatography, and solid-phase immunoassays. NHS ester chemistry is a widely used method for achieving this. amerigoscientific.com Surfaces, such as those of microtiter plates, beads, or biosensor chips, can be functionalized with primary amines. Subsequently, a protein that has been modified with a homobifunctional NHS ester linker can be covalently attached to the surface. Alternatively, the surface can be activated with NHS esters to directly capture amine-containing proteins.

This immobilization strategy is crucial for the construction of protein biochips, which are used for high-throughput analysis of protein-protein interactions, antibody screening, and diagnostics. amerigoscientific.com The stable amide bond formed ensures that the protein remains attached to the surface even under stringent washing conditions, which is critical for the reliability and sensitivity of the assay.

The principles of protein labeling and immobilization can be extended to the functionalization of various materials, including nanoparticles, microbeads, and microarray slides. By modifying the surface of these materials with molecules containing primary amines, they can be readily conjugated with proteins or other biomolecules using this compound or other NHS esters.

This functionalization is key to a wide range of biomedical and biotechnological applications:

Nanoparticles: Protein-functionalized nanoparticles are used for targeted drug delivery, in vivo imaging, and diagnostics. The attached protein can act as a targeting ligand, directing the nanoparticle to specific cells or tissues.

Microbeads: Antibody-coated microbeads are widely used in immunoassays, such as ELISA and flow cytometry, as well as for immunoprecipitation and cell sorting.

Microarray Slides: The creation of protein microarrays for high-throughput screening requires the controlled immobilization of proteins onto the slide surface, a process often facilitated by NHS ester chemistry.

Peptide and Oligonucleotide Synthesis

Beyond the modification of existing biomolecules, this compound and related compounds play a role in the synthesis of peptides and the labeling of oligonucleotides.

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. scispace.comluxembourg-bio.comresearchgate.net It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support. For each coupling step, the carboxylic acid group of the incoming amino acid must be "activated" to facilitate the formation of a peptide bond with the N-terminal amine of the growing chain.

While this compound itself is not typically used for the primary coupling reactions in modern SPPS, the underlying principle of using activated esters is fundamental to the process. scispace.com The historical development of peptide synthesis involved the use of various activated esters, with NHS esters being a significant advancement. amerigoscientific.com In some specialized applications, such as the introduction of specific modifications or labels during SPPS, NHS esters of those moieties can be employed. For example, a fluorescent dye with an NHS ester can be reacted with a free amino group on the peptide while it is still on the solid support.

In the context of radiolabeling, peptides can be synthesized on a solid support and then acylated with 4-[¹⁸F]fluorobenzoic acid, which can be activated in situ to form a reactive species analogous to an NHS ester, allowing for the efficient production of ¹⁸F-labeled peptides. sigmaaldrich.com

Oligonucleotides, short single or double-stranded DNA or RNA molecules, are essential tools in molecular biology and diagnostics. The ability to attach labels, such as fluorescent dyes, to oligonucleotides is crucial for their use as molecular probes in techniques like polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and DNA microarrays.

To achieve this, oligonucleotides can be synthesized with a primary amino group attached, typically at the 5' or 3' terminus, or internally. nih.govnih.gov This amino-modified oligonucleotide can then be readily labeled by reaction with an NHS ester of the desired reporter molecule. researchgate.netresearchgate.netaatbio.com The reaction conditions are typically mild and aqueous-based, which is important for maintaining the integrity of the oligonucleotide. lumiprobe.comaatbio.com

| Component | Description | Role in Labeling |

| Amino-modified Oligonucleotide | An oligonucleotide with a primary amine linker. | Provides a reactive site for conjugation. |

| NHS Ester of a Dye | A fluorescent dye with a 2,5-dioxopyrrolidin-1-yl ester group. | The amine-reactive component that introduces the label. |

| Bicarbonate Buffer | An aqueous buffer with a pH of around 8.3-8.5. lumiprobe.com | Provides the optimal pH for the reaction between the amine and the NHS ester. |

This table outlines the key components involved in the labeling of amino-modified oligonucleotides with NHS esters of fluorescent dyes.

This postsynthetic labeling strategy offers a high degree of flexibility, allowing for the incorporation of a wide variety of labels into custom-synthesized oligonucleotides. researchgate.net

Radiopharmaceutical Development and Molecular Imaging

The N-hydroxysuccinimide (NHS) ester functionality of this compound makes it an ideal precursor for the synthesis of radiolabeled compounds for medical imaging. The introduction of the positron-emitting radionuclide, fluorine-18 (¹⁸F), transforms the molecule into a powerful prosthetic group for labeling biomolecules.

Precursor for ¹⁸F-Labeled Radiotracers in Positron Emission Tomography (PET) Imaging

This compound is the non-radioactive precursor to N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), one of the most widely used prosthetic groups for the ¹⁸F-labeling of peptides and proteins for Positron Emission Tomography (PET) imaging. mdpi.com PET is a highly sensitive molecular imaging technique that relies on the detection of radiation from positron-emitting radionuclides to visualize and quantify physiological processes in the body. openmedscience.com Fluorine-18 is a preferred radionuclide due to its favorable physical properties, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution PET images. nih.govnih.gov

The synthesis of [¹⁸F]SFB involves the radiofluorination of a suitable precursor derived from this compound. Various synthetic strategies have been developed to produce [¹⁸F]SFB, ranging from traditional multi-step procedures to more efficient one-step and automated methods. The original synthesis reported in 1992 was a three-step process with a decay-corrected radiochemical yield (RCY) of 25% and a synthesis time of 100 minutes. nih.govmdpi.com Since then, significant efforts have been made to simplify the process, shorten the synthesis time, and increase the yields. nih.gov One-step methods utilizing spirocyclic iodonium ylide precursors have been developed, offering a simplified approach that avoids volatile radioactive side-products and is more amenable to automation. mdpi.com Automated synthesis on platforms like the IBA Synthera module has achieved high decay-corrected radiochemical yields of 75-85% in under 60 minutes. amazonaws.com

| Synthesis Method | Precursor Type | Radiochemical Yield (RCY, Decay-Corrected) | Synthesis Time (min) |

| Three-Step Synthesis | 4-formyl-N,N,N-trimethylanilinium-triflate | 25-35% | 80-100 |

| One-Step (Iodonium Ylide) | Spirocyclic Iodonium Ylide | 5-35% | ~60 |

| Microwave-Assisted One-Pot | tert-butyl (4-trimethyl-ammonium triflate)-benzoate | 44% | Not specified |

| Automated (IBA Synthera) | (4-ethoxycarbonylphenyl) trimethylammonium triflate | 80 ± 5% | 58 |

| Microfluidic (EWOD) | Not specified | 39 ± 7% | ~120 |

This table summarizes various reported methods for the synthesis of [¹⁸F]SFB, highlighting the evolution towards more efficient and automated processes. mdpi.comnih.govmdpi.comnih.govamazonaws.comrsc.orgresearchgate.net

Development of ¹⁸F-Labeled Biomolecules for Diagnostic Applications

The primary application of [¹⁸F]SFB is to covalently attach the ¹⁸F-label to biomolecules, thereby creating target-specific radiotracers for PET imaging. The NHS ester group of [¹⁸F]SFB reacts efficiently and selectively with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) in peptides and proteins under mild conditions. nih.gov This "prosthetic group" or "building block" approach is often preferred over direct radiofluorination, as the harsh conditions required for direct labeling (e.g., high temperatures, extreme pH) can be incompatible with sensitive biomolecules. nih.gov

The in vivo stability of the amide bond formed between the [¹⁸F]fluorobenzoyl group and the biomolecule contributes to the utility of [¹⁸F]SFB as a labeling agent. nih.gov This methodology has been successfully employed to develop a wide range of ¹⁸F-labeled radiopharmaceuticals for diagnostic imaging in oncology and other fields. nih.gov

Examples of Biomolecules Labeled with [¹⁸F]SFB:

Annexin V: For imaging apoptosis (programmed cell death). nih.gov

Cyclic RGD peptides: For imaging angiogenesis by targeting αvβ3 integrins. nih.gov

Neurotensin: For targeting neurotensin receptors in tumors. nih.gov

Single-domain antibodies: Small antibody fragments for targeted tumor imaging. nih.gov

Serum Albumin: For imaging vascular permeability. mdpi.com

The development of these targeted radiotracers allows for the non-invasive visualization and characterization of disease processes at the molecular level, aiding in diagnosis, staging, and monitoring of therapeutic response.

Comparative Studies of this compound with Other Activated Esters in Radiofluorination

In the field of bioconjugation, several types of activated esters are used to label molecules via reaction with primary amines. Besides N-hydroxysuccinimide (NHS) esters, common alternatives include tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters. The choice between these esters often depends on the specific application, as they differ in their reactivity and stability.

TFP and PFP esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters. researchgate.net This increased stability can be advantageous, particularly in aqueous labeling environments where the competition between the desired aminolysis (reaction with the amine) and hydrolysis can reduce conjugation efficiency. However, TFP and PFP esters are also more hydrophobic, which can sometimes affect the solubility of the labeling agent or the final conjugate. researchgate.net Furthermore, the optimal pH for conjugation with TFP and PFP esters is slightly higher than that for NHS esters. researchgate.net In the context of radiofluorination, the short half-life of ¹⁸F necessitates rapid and efficient reactions. While direct comparative studies in radiofluorination are limited, the widespread and successful use of [¹⁸F]SFB suggests that its reactivity and stability profile is well-suited for the rapid labeling of biomolecules within the time constraints of the radionuclide's decay.

Another important comparison is between the prosthetic group strategy, exemplified by [¹⁸F]SFB, and direct C-¹⁸F bond formation on the biomolecule of interest. Direct labeling methods, if compatible with the substrate, can offer a more streamlined synthesis. However, they often require precursor molecules with specific functionalities and may involve harsher reaction conditions. nih.gov The use of [¹⁸F]SFB provides a more versatile and broadly applicable method for labeling a wide array of unmodified peptides and proteins. nih.gov

Polymer Chemistry and Materials Science

The reactive NHS-ester moiety is a valuable functional group in the synthesis of advanced polymers and the creation of functional materials. This functionality allows for the straightforward modification of polymers and surfaces with a wide variety of molecules.

Synthesis of Reactive Polymers with NHS-Ester Moieties for Post-Polymerization Modification

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be difficult to produce by direct polymerization of functional monomers. researchgate.netnih.gov This approach involves first creating a "reactive" polymer backbone containing functional groups that are stable during polymerization but can be readily reacted in a subsequent step. Polymers bearing NHS-ester side chains are excellent examples of such reactive precursors. mdpi.com

These reactive polymers can be synthesized by polymerizing monomers that already contain the NHS-ester group. Once the polymer is formed, it can be treated with various amine-containing molecules to attach them to the polymer backbone via stable amide bonds. This technique offers a modular approach to creating a diverse library of functional polymers from a single parent reactive polymer. researchgate.netmdpi.com

This strategy has been widely used in the synthesis of glycopolymers, which are polymers with pendant saccharide moieties. mdpi.com For example, a polymer with NHS-ester side chains can be reacted with an amino-functionalized sugar to create a well-defined glycopolymer. mdpi.com Such materials are of great interest as biomaterials for applications in cell recognition, drug delivery, and tissue engineering.

Creation of Functional Materials through Surface Activation

The principle of using NHS-ester chemistry to react with amines can be extended from polymer chains to solid surfaces, enabling the creation of functional materials. Surface activation with NHS esters is a common and effective method for covalently immobilizing biomolecules, such as proteins, peptides, and DNA, onto various substrates like glass, gold, or polymer microplates. acs.orgnih.govpoly-an.de

There are two primary strategies for creating an NHS-activated surface:

Direct Derivatization: A molecule containing an NHS ester and a surface-anchoring group (like a thiol for gold surfaces) is used to form a self-assembled monolayer (SAM). acs.orgnih.gov

Two-Step Activation: A surface with pre-existing carboxylic acid groups is activated by reacting it with N-hydroxysuccinimide in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). nih.gov

Once the surface is activated, it can be incubated with a solution containing the amine-bearing molecule to be immobilized. The surface-bound NHS esters react with the amines to form covalent amide linkages, securely tethering the molecule to the surface. acs.orgnih.gov This process is fundamental to the fabrication of many biotechnological devices, including biosensors, DNA microarrays, and cell culture platforms where specific and stable immobilization of biological components is required. poly-an.de A critical factor in this process is the competition between the desired reaction with the amine (aminolysis) and the reaction with water (hydrolysis), which deactivates the surface. acs.orgnih.gov Therefore, reaction conditions such as pH and buffer composition must be carefully controlled to maximize immobilization efficiency.

Mechanistic Investigations and Computational Studies of this compound

Mechanistic and computational studies provide profound insights into the reactivity, selectivity, and biological interactions of this compound. By employing advanced computational chemistry techniques and detailed kinetic analyses, researchers can deconstruct the fundamental principles governing its chemical behavior.

Quantum Chemical Calculations (e.g., DFT) to Understand Reactivity and Selectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules, which in turn explains their reactivity. For N-hydroxysuccinimide (NHS) esters like this compound, these calculations can illuminate the factors driving their reactions.

DFT studies on related compounds, such as potassium 4-fluorobenzoate in palladium-catalyzed reactions, have been used to calculate the geometries and energies of starting materials, products, intermediates, and transition states throughout a catalytic cycle ruhr-uni-bochum.de. This approach allows for the mapping of the entire reaction energy profile, identifying the most favorable pathways and pinpointing the rate-determining steps ruhr-uni-bochum.de. For this compound, such calculations can precisely model the nucleophilic attack at the carbonyl carbon, providing quantitative data on activation energies for reactions with various nucleophiles (e.g., primary amines vs. water). This helps to explain the compound's selectivity for aminolysis over hydrolysis under specific conditions.

Furthermore, quantum chemical calculations can support the understanding of the electronic structure of the NHS ester itself. For instance, calculations have been used to confirm the delocalized electronic nature of the N–C–O segment in the succinimide group, which influences its stability and leaving group potential science.gov. The fluorine atom on the benzoate (B1203000) ring also significantly impacts the electronic properties of the carbonyl group. DFT can quantify the electron-withdrawing effect of the fluorine, which increases the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity toward nucleophiles.

| Calculated Parameter | Significance for this compound | Typical Method |

|---|---|---|

| Activation Energy (Ea) | Predicts the kinetic feasibility of a reaction pathway (e.g., aminolysis vs. hydrolysis). A lower Ea indicates a faster reaction rate. | DFT (e.g., B3LYP/6-31G*) |

| Reaction Enthalpy (ΔH) | Determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat), indicating the thermodynamic favorability of product formation. | DFT |

| Partial Atomic Charges | Quantifies the electrophilicity of the carbonyl carbon and the nucleophilicity of the attacking amine, explaining the site of reaction. | Natural Bond Orbital (NBO) Analysis |

| Transition State Geometry | Provides the three-dimensional structure of the highest-energy point along the reaction coordinate, offering insight into the steric and electronic demands of the reaction. | DFT Optimization |

Elucidation of Reaction Mechanisms in Amide Bond Formation and Hydrolysis

The primary application of this compound is the acylation of primary amines to form stable amide bonds. The mechanism for this reaction is a nucleophilic acyl substitution . The process is initiated by the attack of a nucleophilic primary amine (e.g., the ε-amino group of a lysine residue) on the electrophilic carbonyl carbon of the ester glenresearch.com. This attack leads to the formation of a transient, high-energy tetrahedral intermediate glenresearch.commst.edu. The subsequent collapse of this intermediate results in the expulsion of the N-hydroxysuccinimide leaving group and the formation of a highly stable amide bond glenresearch.com.

Kinetic studies on the aminolysis of NHS esters have revealed that the reaction mechanism involves the reversible formation of this tetrahedral intermediate, followed by a rate-determining breakdown to the products mst.edu. The reactivity is sensitive to steric factors, which supports the formation of a crowded tetrahedral intermediate before the rate-determining step mst.edu.

A critical competing reaction is the hydrolysis of the ester group by water, which also proceeds via a nucleophilic acyl substitution mechanism. The rate of hydrolysis is highly dependent on pH, increasing significantly under basic conditions thermofisher.comgbiosciences.com. The half-life of a typical NHS ester can be several hours at pH 7 but may decrease to mere minutes at pH 8.6 thermofisher.com. This competition between aminolysis and hydrolysis is a key factor in bioconjugation strategies, where reaction conditions must be optimized (typically pH 7.2-8.5) to favor the reaction with the target amine thermofisher.com.

While highly selective for primary amines, NHS esters can also exhibit side reactions with other nucleophilic amino acid residues such as serine, threonine, and tyrosine, particularly under certain pH conditions or when proximal amino acids influence their reactivity nih.govnih.gov.

| Step | Aminolysis (Amide Formation) | Hydrolysis (Competing Reaction) |

|---|---|---|

| 1. Nucleophilic Attack | A primary amine (R-NH₂) attacks the carbonyl carbon. | A water molecule (H₂O) or hydroxide (B78521) ion (OH⁻) attacks the carbonyl carbon. |

| 2. Intermediate Formation | A tetrahedral intermediate with a transient negative charge on the oxygen is formed. | A similar tetrahedral intermediate is formed. |

| 3. Leaving Group Expulsion | The intermediate collapses, expelling N-hydroxysuccinimide (NHS). | The intermediate collapses, expelling N-hydroxysuccinimide (NHS). |

| 4. Final Product | A stable amide (R-NH-CO-Ar) and free NHS are formed. | An unreactive carboxylic acid (4-fluorobenzoic acid) and free NHS are formed. |

Predicting Molecular Interactions and Binding Affinities in Biological Systems

Computational methods are indispensable for predicting how this compound and its derivatives interact with biological macromolecules like proteins. These in silico techniques can guide the design of targeted covalent inhibitors and probes.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For succinimide derivatives, docking studies have been used to explore their binding modes within the active sites of enzymes like acetylcholinesterase and α-glucosidase nih.gov. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The output often includes a scoring function that estimates the binding affinity, typically expressed in kcal/mol nih.gov. For example, studies on related succinimide compounds have reported calculated binding affinities ranging from -6.6 to -9.5 kcal/mol for various target enzymes nih.gov.

Role of the Fluorobenzoate Moiety: The 4-fluorobenzoate group plays a crucial role in mediating interactions within a binding pocket. The fluorine atom, despite its high electronegativity, can participate in various non-covalent interactions. It can form favorable van der Waals contacts or, in some cases, act as a weak hydrogen bond acceptor with suitable donor groups on the protein nih.gov. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding site nih.gov.

Binding Free Energy Calculations: More advanced computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to calculate the binding free energies with higher accuracy than simple docking scores researchgate.net. These methods combine molecular mechanics energy calculations with continuum solvation models to provide a more quantitative prediction of binding affinity, which is crucial for ranking potential drug candidates and understanding the structure-activity relationship of a series of compounds researchgate.net.

| Computational Method | Primary Output | Application for this compound Derivatives |

|---|---|---|

| Molecular Docking | Binding pose (orientation), binding affinity score (e.g., kcal/mol). | Predicting how the molecule fits into a protein's active site and identifying key non-covalent interactions. |

| Molecular Dynamics (MD) Simulation | Trajectory of atomic positions over time, conformational flexibility. | Simulating the dynamic behavior of the ligand-protein complex to assess binding stability and the role of water molecules. |

| MM/GBSA or MM/PBSA | Binding free energy (ΔG_bind). | Providing a more accurate ranking of binding affinities for different derivatives by accounting for solvation effects. |

Challenges and Future Directions in Research

Enhancing Stability and Reactivity under Diverse Reaction Conditions

A primary challenge in the application of N-succinimidyl esters, including SFB, lies in their stability, particularly in aqueous environments typical for bioconjugation. The ester is susceptible to hydrolysis, which competes with the desired aminolysis reaction where the succinimidyl group reacts with primary amines on biomolecules. biotium.comnih.gov This hydrolysis can significantly reduce the efficiency of labeling proteins, peptides, and other biological vectors. nih.gov

Future research is directed towards several key areas to mitigate this issue:

Modification of the Succinimidyl Moiety: Investigations into derivatives of N-hydroxysuccinimide (NHS) are underway to create esters with increased resistance to hydrolysis while maintaining high reactivity towards amines.

Buffer and pH Optimization: The rate of hydrolysis is highly dependent on pH. While aminolysis is favored at slightly alkaline pH (typically 7.5-8.5), hydrolysis also accelerates. biotium.com Systematic studies to identify optimal buffer systems and pH conditions that maximize the aminolysis-to-hydrolysis ratio for specific bioconjugation reactions are crucial.

Solvent Engineering: The use of co-solvents or novel aqueous-organic solvent mixtures could modulate the stability and reactivity of SFB, potentially favoring the desired conjugation reaction.

The interplay between these factors is critical, as summarized in the table below.

| Factor | Challenge | Future Research Direction |

| pH | Balancing amine reactivity (favored at higher pH) with ester hydrolysis (also accelerated at higher pH). nih.govbiotium.com | Development of pH-optimized buffer systems; exploring catalysts that are active at neutral pH. |

| Aqueous Environment | Inherent instability of the succinimidyl ester in water, leading to competitive hydrolysis. biotium.comnih.gov | Design of more hydrolytically stable activated esters; use of aprotic co-solvents where feasible. |

| Reaction Time | Longer reaction times increase the likelihood of hydrolysis, reducing conjugation yield. | Development of more reactive esters or catalysts to shorten reaction times. |

| Temperature | Higher temperatures can increase reaction rates but may also accelerate hydrolysis and denature sensitive biomolecules. | Optimization of reaction temperatures for specific biomolecule conjugations. |

Developing Novel and Greener Synthetic Approaches

The traditional synthesis of [¹⁸F]SFB often involves a multi-step process that can be time-consuming and result in modest radiochemical yields. mdpi.comresearchgate.net The demand for more efficient and environmentally friendly methods has spurred the development of innovative synthetic strategies.

Key advancements and future goals include:

One-Step Syntheses: Researchers have been developing single-step methods for the radiosynthesis of [¹⁸F]SFB to simplify the procedure and reduce synthesis time. mdpi.com These approaches often utilize novel precursors, such as diaryliodonium salts or pinacol (B44631) aryl boronates, which can be directly radiolabeled with [¹⁸F]fluoride. mdpi.comresearchgate.net The copper-mediated radiofluorination of a pinacol aryl boronate precursor, for instance, has been shown to provide significant time and cost savings. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: The application of microwave heating has been demonstrated to significantly shorten reaction times in all steps of [¹⁸F]SFB synthesis, including drying, radiofluorination, deprotection, and activation. nih.gov This rapid and reliable production method is a key step towards greener chemistry by reducing energy consumption.

The table below compares different synthetic approaches for [¹⁸F]SFB.

| Synthetic Approach | Precursor | Key Advantages |

| Traditional Three-Step | 4-formyl-N,N,N-trimethylanilinium triflate | Well-established method. researchgate.net |

| One-Step (Diaryliodonium Salt) | Diaryliodonium salt | Simplified procedure. mdpi.com |

| One-Step (Pinacol Boronate) | Pinacol aryl boronate | Higher radiochemical conversion, cost and time savings. mdpi.comresearchgate.net |

| One-Step (Stannyl Derivative) | N-succinimidyl 4-(tri-n-butylstannyl)benzoate | Automated procedure with good yield. mdpi.com |

Expanding the Scope of Bioconjugation Applications

[¹⁸F]SFB is a versatile prosthetic group for radiolabeling a wide array of biomolecules for PET imaging, including peptides, proteins, antibodies, and nanobodies. mdpi.comnih.gov The ability to attach a positron-emitting radionuclide to a targeting molecule allows for the non-invasive visualization and quantification of biological processes in vivo.

Future research aims to broaden these applications even further:

Labeling of Novel Biologics: With the advent of new therapeutic and diagnostic biomolecules, such as engineered antibody fragments and novel peptides, there is a continuous need to adapt and optimize [¹⁸F]SFB conjugation protocols for these new entities.

Site-Specific Labeling: Current methods often result in random labeling of primary amines (e.g., lysine (B10760008) residues), which can potentially impact the biological activity of the labeled molecule. biotium.com Developing strategies for the site-specific conjugation of [¹⁸F]SFB to biomolecules is a key area of future research to ensure the preservation of function.

Pre-targeting Strategies: To overcome challenges associated with the slow clearance of large radiolabeled biomolecules, pre-targeting approaches are being explored. In this method, a non-radiolabeled antibody is first administered, followed by a smaller, rapidly clearing radiolabeled molecule that specifically binds to the antibody already localized at the target site. [¹⁸F]SFB is a candidate for labeling these smaller targeting molecules.

Advancements in Automated Radiosynthesis of [¹⁸F]SFB and its Derivatives

The short half-life of fluorine-18 (B77423) (approximately 110 minutes) necessitates rapid and efficient radiosynthesis. Automation is crucial for ensuring reproducible, high-yield production of [¹⁸F]SFB in a clinical setting while minimizing radiation exposure to personnel.

Significant progress has been made in this area, with future work focusing on:

Fully Automated Synthesis Modules: Several commercial and in-house developed automated synthesis modules have been successfully adapted for the production of [¹⁸F]SFB. researchgate.netresearchgate.net The goal is to develop fully automated, "walk-away" systems that encompass the entire process from [¹⁸F]fluoride production to the final purified product. researchgate.net

Microfluidic Platforms: The use of microfluidic devices, such as those based on electrowetting-on-dielectric (EWOD) technology, offers a promising avenue for the on-demand, small-scale synthesis of [¹⁸F]SFB. nih.govrsc.org These platforms require smaller amounts of reagents and precursor, reducing costs and waste. nih.gov They also allow for precise control over reaction parameters. rsc.org

Integration of Synthesis and Bioconjugation: A significant future direction is the development of automated systems that not only synthesize [¹⁸F]SFB but also perform the subsequent conjugation to the biomolecule and purification of the final radiolabeled product on a single platform. researchgate.netresearchgate.net

The table below highlights key parameters in automated [¹⁸F]SFB synthesis.

| Platform | Synthesis Time | Radiochemical Yield (Decay-Corrected) | Key Features |

| Automated Synthesis Module (e.g., Trasis AiO) | ~95-160 minutes | ~14-57% | Fully automated production, suitable for clinical batches. researchgate.netresearchgate.net |

| Microfluidic (EWOD) Chip | ~120 minutes | ~39% | On-demand synthesis, reduced reagent consumption. rsc.org |

In Silico Modeling for Rational Design of Next-Generation Activated Esters

Computational chemistry and in silico modeling are becoming increasingly powerful tools in the design of new chemical entities. These approaches can be applied to rationally design next-generation activated esters with improved properties over SFB.

Future research in this domain will likely involve:

Predicting Reactivity and Stability: Quantum mechanical calculations can be used to model the electronic structure of different activated esters and predict their reactivity towards both aminolysis and hydrolysis. This can guide the synthesis of novel esters with a more favorable reactivity profile.

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the reaction mechanisms of both the desired conjugation reaction and the competing hydrolysis reaction. rsc.org This fundamental understanding can inform the design of reaction conditions that favor the formation of the desired product.

Virtual Screening of Novel Esters: Large libraries of virtual compounds can be screened in silico to identify promising candidates for new activated esters with enhanced stability and reactivity. This can significantly accelerate the discovery and development process.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate, and how can purity be validated for research applications?

- Methodology : The compound is typically synthesized via esterification of 4-fluorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of carbodiimide coupling agents (e.g., DCC or EDC). Purification involves recrystallization or column chromatography. Purity validation should combine HPLC (>98% purity) and NMR (absence of unreacted NHS or byproducts). Facilities with advanced analytical capabilities (e.g., LC-MS for trace impurities) are critical for quality assurance .

Q. How should researchers characterize the stability of this compound under standard laboratory storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via FTIR (hydrolysis of the NHS ester) and mass spectrometry (detection of succinimide byproducts). Store in anhydrous conditions at -20°C for long-term stability, as recommended for structurally similar NHS esters .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodology : Use density functional theory (DFT) to model the electronic effects of the 4-fluoro substituent on the carbonyl electrophilicity. Compare with experimental kinetic data (e.g., reaction rates with primary vs. secondary amines). Address contradictions by evaluating solvent effects (polar aprotic vs. aqueous) and steric hindrance using molecular dynamics simulations .

Q. What experimental approaches mitigate surface adsorption effects when studying this compound in heterogeneous reaction systems?

- Methodology : Pre-treat glassware with silanizing agents to reduce non-specific adsorption. Quantify surface interactions via quartz crystal microbalance (QCM) or atomic force microscopy (AFM). Optimize reaction conditions by adding surfactants (e.g., Tween-20) to minimize interfacial loss, as demonstrated in studies of indoor surface-organic compound interactions .

Q. How does the fluorobenzoate moiety influence the compound’s photostability in light-dependent conjugation assays?

- Methodology : Perform UV-Vis spectroscopy to assess absorption maxima (λmax) and monitor photodegradation under controlled light exposure (e.g., 365 nm UV lamp). Compare with non-fluorinated analogs to isolate the fluorine substituent’s impact. Use radical scavengers (e.g., TEMPO) to identify degradation pathways (e.g., photo-oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。